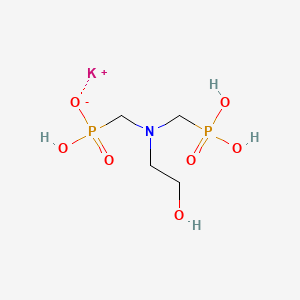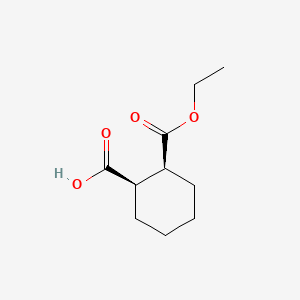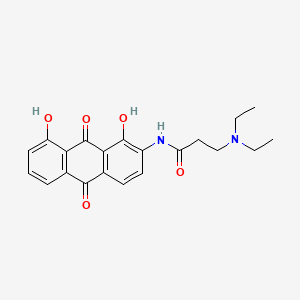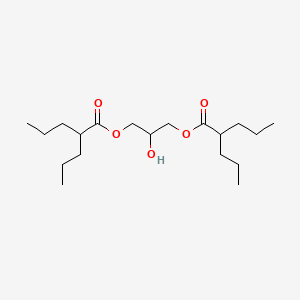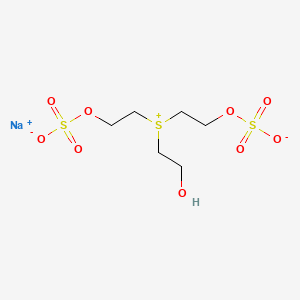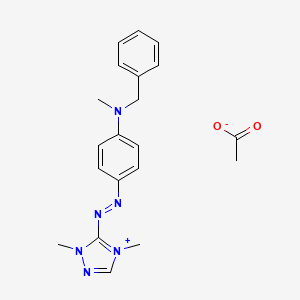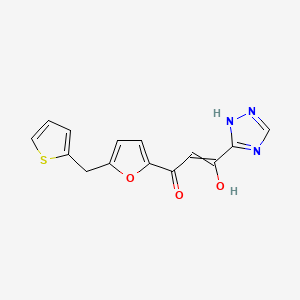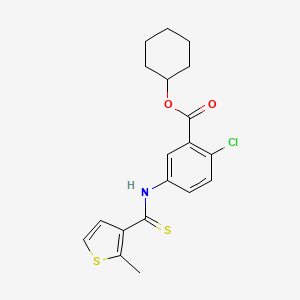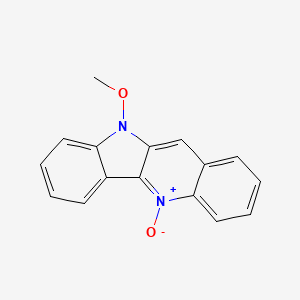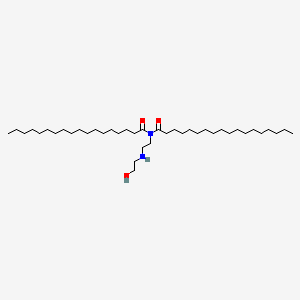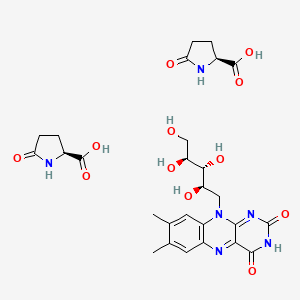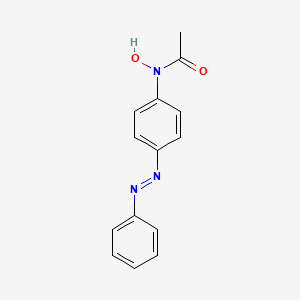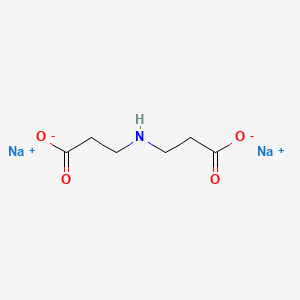
Disodium N-(2-carboxylatoethyl)-beta-alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium N-(2-carboxylatoethyl)-beta-alaninate is a chemical compound with the molecular formula C6H9NNa2O4 and a molecular weight of 205.12 g/mol. It is a disodium salt of beta-alanine, where the beta-alanine is modified with a carboxylatoethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium N-(2-carboxylatoethyl)-beta-alaninate typically involves the reaction of beta-alanine with a carboxylatoethylating agent in the presence of a base. The reaction conditions often include:
Temperature: Moderate temperatures (25-50°C)
Solvent: Aqueous or organic solvents
Catalyst: Base catalysts such as sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: Beta-alanine and carboxylatoethylating agents
Reaction Vessel: Large-scale reactors
Purification: Crystallization or filtration methods to obtain the pure compound
Analyse Des Réactions Chimiques
Types of Reactions
Disodium N-(2-carboxylatoethyl)-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Reagents like alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Carboxylate derivatives
Reduction: Alcohol derivatives
Substitution: Substituted beta-alanine derivatives
Applications De Recherche Scientifique
Disodium N-(2-carboxylatoethyl)-beta-alaninate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of Disodium N-(2-carboxylatoethyl)-beta-alaninate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The carboxylatoethyl group enhances its binding affinity and specificity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate
- Sodium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate
- N-(2-carboxyethyl)-N-octyl-beta-alanine
Uniqueness
Disodium N-(2-carboxylatoethyl)-beta-alaninate is unique due to its specific carboxylatoethyl modification, which imparts distinct chemical and biological properties. This modification enhances its solubility, reactivity, and binding affinity compared to other similar compounds.
Propriétés
Numéro CAS |
50891-50-4 |
|---|---|
Formule moléculaire |
C6H9NNa2O4 |
Poids moléculaire |
205.12 g/mol |
Nom IUPAC |
disodium;3-(2-carboxylatoethylamino)propanoate |
InChI |
InChI=1S/C6H11NO4.2Na/c8-5(9)1-3-7-4-2-6(10)11;;/h7H,1-4H2,(H,8,9)(H,10,11);;/q;2*+1/p-2 |
Clé InChI |
PYKDHVPTPKFRPN-UHFFFAOYSA-L |
SMILES canonique |
C(CNCCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


